molecular formula C25H27NO5 B192652 Verticillatine CAS No. 10247-54-8

Verticillatine

Cat. No.: B192652
CAS No.: 10247-54-8
M. Wt: 421.5 g/mol
InChI Key: WBNJBVAHRALIOS-HUFWVITFSA-N
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Description

Historical Context and Initial Discoveries of Verticillatine

The initial identification and characterization of compounds named "this compound" trace back to the phytochemical investigation of plants within the Rubiaceae family, notably Borreria verticillata (now classified as Spermacoce verticillata). Research conducted in the latter half of the 20th century and early 21st century led to the isolation and structural elucidation of several alkaloids from this species.

Among the notable discoveries were two novel simple indole (B1671886) alkaloids, designated as This compound A and This compound B . This compound A was identified as 6-methoxy-4-(3-methylbut-2-en-1-yl)-1H-indole, and this compound B as 1-(1H-indol-6-yl)-3-methylbutan-1-one omicsonline.orgresearchgate.netcore.ac.uknih.govresearchgate.netresearchgate.net. These discoveries were part of extensive phytochemical studies that also identified other significant compounds from Borreria verticillata, including the well-known alkaloid (-)-emetine, alongside other indole alkaloids like borrecapine, borreline, borrerine (B1196032), and borreverine, as well as iridoids such as asperuloside (B190621) and scandoside (B1681521) methyl ester core.ac.uknih.govresearchgate.netphcogrev.com. The first phytochemical report on B. verticillata dates back to 1961, with the detection of (-)-emetine nih.govphcogrev.com.

In parallel, the name "this compound" has also been associated with compounds derived from other plant species, such as Rauvolfia verticillata. Research from the 1980s indicated that a compound identified as this compound from Rauvolfia verticillata possessed ganglionic blocking activity and was explored for its therapeutic effects in treating severe hypertension wur.nlresearchgate.nettandfonline.com. While these applications highlight the historical significance of the name "this compound" in pharmacology, the more detailed chemical characterization and ongoing research focus in contemporary natural products chemistry are largely centered on the indole alkaloids isolated from Borreria verticillata.

Furthermore, "this compound" has been described as a natural compound derived from specific strains of fungi within the genus Verticillium, where it functions as a secondary metabolite with antimicrobial activity biosynth.com. This compound is noted to have a chemical formula of C25H27NO5 and a molecular weight of 421.49 g/mol biosynth.com.

Table 1: Key Alkaloids Isolated from Borreria verticillata

Compound NameChemical ClassPrimary Source Plant
This compound AIndole AlkaloidBorreria verticillata
This compound BIndole AlkaloidBorreria verticillata
(-)-EmetineIsoquinoline AlkaloidBorreria verticillata
BorrecapineIndole AlkaloidBorreria verticillata
BorrelineIndole AlkaloidBorreria verticillata
BorrerineIndole AlkaloidBorreria verticillata
BorreverineBis-indole AlkaloidBorreria verticillata
AsperulosideIridoidBorreria verticillata
Scandoside methyl esterIridoidBorreria verticillata

Significance of this compound in Contemporary Chemical Biology and Natural Products Chemistry

This compound, particularly the indole alkaloids this compound A and B, holds significant importance in contemporary research due to its contributions to natural products chemistry and its potential applications explored within chemical biology.

From a natural products chemistry perspective, the isolation and structural determination of verticillatines from Borreria verticillata exemplify the ongoing discovery of novel chemical entities from diverse botanical sources omicsonline.orgresearchgate.netcore.ac.uknih.govresearchgate.netresearchgate.net. These findings contribute to the vast repository of plant-derived secondary metabolites, which are crucial for understanding plant biochemistry and for identifying new lead compounds for drug discovery mdpi.comwikipedia.orgnih.govku.edu. The chemical structure of this compound, featuring functional groups such as hydroxyls and nitrogen atoms, suggests potential for chemical modifications to enhance or alter its biological activity evitachem.com.

In chemical biology , this compound is recognized for its bioactive properties. Research indicates that this compound exhibits potent antimicrobial activity, acting by interfering with critical cellular processes in microbial pathogens, such as enzyme inhibition or disruption of cell wall synthesis biosynth.comevitachem.com. Studies have also explored its potential as an antibacterial, antifungal, and even anticancer agent, positioning it as a candidate for developing new therapeutic agents, especially in the context of rising antimicrobial resistance evitachem.com. The compound's mechanism of action is thought to involve interaction with specific biological targets, potentially modulating cellular signaling pathways or inhibiting key enzymes evitachem.com. Furthermore, its potential utility as a bio-control agent in agriculture is being investigated to protect crops from fungal and bacterial infections biosynth.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,13Z,17S,19R)-6,9-dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-30-22-9-7-18-20-14-17(13-16-4-2-3-11-26(16)20)31-23(28)10-6-15-5-8-21(27)19(12-15)24(18)25(22)29/h5-10,12,16-17,20,27,29H,2-4,11,13-14H2,1H3/b10-6-/t16-,17+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNJBVAHRALIOS-HUFWVITFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10247-54-8
Record name Verticillatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010247548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Classification and Structural Diversification of Verticillatine

Verticillatine as a Distinguished Alkaloid Subclass

Alkaloids are a diverse group of naturally occurring organic compounds that predominantly contain basic nitrogen atoms. These compounds are renowned for their potent physiological effects and are integral to the study of medicinal chemistry and pharmacology. nih.govmdpi.com this compound is firmly established as belonging to this significant class of natural products. nih.govmdpi.comphcogrev.comscribd.com More specifically, this compound and its related compounds are categorized as indole (B1671886) alkaloids, a subclass characterized by the presence of an indole ring system within their molecular structure. nih.govmdpi.comphcogrev.comresearchgate.net The plant family Rubiaceae, a common source of this compound, is notably rich in indole and bis-indole alkaloids, underscoring the significance of this chemical motif. nih.govmdpi.comphcogrev.comresearchgate.net

Characterization of Distinct Structural Series of this compound Compounds

Scientific investigations have delineated several distinct structural series associated with this compound, showcasing a notable diversification in their molecular architecture. These series are primarily defined by their core structural frameworks and specific substitution patterns. nih.govresearchgate.netnih.gov

This compound A and this compound B are identified as novel, simple indole alkaloids. researchgate.netresearchgate.netresearchgate.netnih.gov These compounds were originally isolated from the plant species Borreria verticillata, also recognized as Spermacoce verticillata. researchgate.netresearchgate.netresearchgate.netnih.gov The chemical structure of this compound A has been elucidated as 6-methoxy-4-(3-methylbut-2-en-1-yl)-1H-indole. researchgate.netresearchgate.net Concurrently, this compound B has been characterized as 1-(1H-indol-6-yl)-3-methylbutan-1-one. researchgate.netresearchgate.net The detailed structural determination of these compounds was achieved through rigorous spectroscopic analyses, employing techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY, NOESY, HMBC, and HMQC experiments, alongside High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). researchgate.netresearchgate.net

This compound is also recognized as a member of the C-19 methyl-substituted indole alkaloid group. nih.govacs.orgnih.gov This classification places it within the broader sarpagine (B1680780)–ajmaline series of alkaloids. nih.govacs.org A defining structural characteristic of this particular series is the presence of a β-methyl group at the C-19 position of the alkaloid's core structure. nih.govacs.org Compounds within this C-19 methyl-substituted series frequently incorporate a hexacyclic hemiacetal ring. acs.org this compound has been isolated from Rauwolfia verticillata and is cataloged alongside other alkaloids of this structural class, such as macrosalhine chloride, peraksine (B1174184), and alstoyunine A and B. nih.govacs.org The sarpagine/ajmaline framework serves as a foundational template for the synthesis and understanding of these complex molecules. nih.govacs.orgnih.govmdpi.com

Natural Occurrence and Bioproduction of Verticillatine

Fungal Bioproduction: Verticillium Genus and Associated Species

Current scientific literature does not support the production of the chemical compound verticillatine by fungi belonging to the Verticillium genus. While Verticillium species are known to produce a diverse array of secondary metabolites, some of which play a role in their pathogenicity as plant pathogens, there is no evidence to date of this compound being among these fungal metabolites. wikipedia.orgwisc.edueos.comrhs.org.uk The genus Verticillium includes several species that are significant plant pathogens, causing a disease known as verticillium wilt in a wide range of host plants. wisc.edueos.com The primary mechanisms of their pathogenicity involve the blockage of the plant's xylem vessels and the production of mycotoxins that contribute to disease symptoms. wikipedia.org

Plant Sources and Geographic Distribution

This compound and its analogues are primarily found in flowering plants, particularly within the families Rubiaceae, Lythraceae, and Apocynaceae.

The principal sources of indole (B1671886) verticillatines are plants of the Borreria and Spermacoce genera, which are considered synonymous by many botanists, with Spermacoce verticillata being the widely accepted name for Borreria verticillata. cabidigitallibrary.orgiucngisd.org Phytochemical studies of Borreria verticillata have led to the isolation of two novel simple indole alkaloids named this compound A and this compound B. nih.govresearchgate.net These compounds have been identified alongside other alkaloids such as borrerine (B1196032) and borreverine. nih.govresearchgate.net

Borreria verticillata, also known as shrubby false buttonweed, is native to the American tropics and subtropics, with a distribution ranging from South and Central America to the southern United States. cabidigitallibrary.orgphcogrev.comunc.edu It has also been introduced to various parts of Asia, West Africa, and Australia, where it is often considered a weed. cabidigitallibrary.org This plant is utilized in traditional medicine in various cultures for treating skin diseases and other ailments. nih.govresearchgate.net

Table 1: Indole Alkaloids from Borreria verticillata / Spermacoce verticillata

Compound NameAlkaloid TypePlant SourceReference
This compound ASimple IndoleBorreria verticillata nih.govresearchgate.net
This compound BSimple IndoleBorreria verticillata nih.govresearchgate.net
BorrerineIndoleSpermacoce verticillata researchgate.net
BorreverineBis-indoleSpermacoce verticillata researchgate.net
IsobreverineBis-indoleSpermacoce verticillata researchgate.net
SpermacoceineIndoleSpermacoce verticillata researchgate.net

While the name "this compound" is directly associated with the indole alkaloids from Borreria verticillata, other plants with the specific epithet "verticillatus" or "verticillata" are known to produce a variety of alkaloids.

Decodon verticillatus , commonly known as waterwillow or swamp loosestrife, is a perennial plant in the Lythraceae family. wikipedia.org It is native to the wetlands of the eastern United States and Canada. wikipedia.orgwildflower.org Research into the chemical constituents of Decodon verticillatus has revealed the presence of a series of piperidine (B6355638) alkaloids. acs.org

Rauwolfia verticillata , a shrub belonging to the Apocynaceae family, is a rich source of bioactive monoterpene indole alkaloids. taylorfrancis.com This plant is native to China and India and is also distributed across Asia, Africa, and America. taylorfrancis.com It has a history of use in traditional medicine for various conditions. taylorfrancis.com Phytochemical investigations have led to the isolation of numerous indole alkaloids, including ajmalicine (B1678821) B, sandwicine, and raunescine, as well as acridone (B373769) alkaloids. nih.govmedchemexpress.com

Table 2: Plant Sources of this compound and Related Alkaloids

Plant SpeciesFamilyCommon NameGeographic DistributionMajor Alkaloid Types
Borreria verticillata (Spermacoce verticillata)RubiaceaeShrubby false buttonweedTropical and subtropical Americas, introduced elsewhereIndole (this compound A, this compound B)
Decodon verticillatusLythraceaeWaterwillow, Swamp loosestrifeEastern United States and CanadaPiperidine
Rauwolfia verticillataApocynaceaeCommon Devil PepperAsia, Africa, AmericaMonoterpene Indole, Acridone

Ecological Roles and Metabolic Context in Producing Organisms

The specific ecological roles of this compound in the plants that produce it have not been extensively studied. However, the general functions of alkaloids in plants are well-documented. Alkaloids are secondary metabolites that are often involved in defense mechanisms. Their bitter taste and potential toxicity can deter herbivores, protecting the plant from being eaten. They can also exhibit antimicrobial or antifungal properties, defending the plant against pathogens.

The production of verticillatines and other alkaloids in these plants is part of their secondary metabolism. These metabolic pathways are often induced or enhanced in response to environmental stressors such as herbivory, pathogen attack, or nutrient limitations. In the case of Borreria verticillata, its resistance to many synthetic pesticides and its ability to thrive in a wide range of soil types may be partly attributable to its chemical defenses, including its alkaloid content. nih.govresearchgate.net The presence of these compounds in medicinal plants like Rauwolfia verticillata and Borreria verticillata is the basis for their traditional uses. nih.govtaylorfrancis.com

Isolation and Purification Methodologies

Advanced Extraction Techniques from Complex Biological Matrices

To enhance the efficiency of extracting Verticillatine and related coumarins from plant sources, several advanced techniques can be employed. These methods offer advantages over traditional solvent extraction, such as reduced solvent consumption, shorter extraction times, and higher yields.

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates localized high pressure and temperature, facilitating the disruption of the cell structure and enhancing the release of intracellular compounds like this compound into the solvent. nih.govnih.govmdpi.com A study on the extraction of coumarins from Peucedanum decursivum demonstrated the effectiveness of UAE. nih.govnih.govmdpi.com The optimal parameters for this process were determined to be an extraction temperature of 60°C and an ultrasonic time of 50 minutes, which significantly improved the extraction yield. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant matrix. This direct and efficient heating leads to the rupture of plant cells and the subsequent release of phytochemicals. Key parameters that are optimized in MAE include the type of extraction solvent, temperature, extraction time, and the solvent-to-solid ratio. For the extraction of furanocoumarins, a class of compounds to which this compound belongs, from Heracleum sosnowskyi, MAE with hexane (B92381) at 70°C for 10 minutes proved to be highly effective. vu.ltmdpi.com

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE, also known as ASE, is performed at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the target compounds while decreasing the viscosity of the solvent, leading to a more efficient extraction process. This technique has been shown to provide the highest yields of simple coumarins and furanocoumarins from plants of the Apiaceae family. mdpi.com For the extraction of coumarins from Peucedanum luxurians, a temperature of 100°C with a static extraction time of 10 minutes was utilized. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tailored to selectively extract specific compounds. SFE is considered a green technology and has been successfully used to obtain coumarins from various natural sources. nih.govresearchgate.net The optimal conditions for the extraction of coumarins from Pterocaulon polystachyum using SFE were found to be a pressure of 240 bar and a temperature of 60°C. nih.gov

Table 1: Comparison of Advanced Extraction Techniques for Coumarins

Technique Principle Typical Solvents Key Advantages Example of Application on Related Compounds
Ultrasonic-Assisted Extraction (UAE) Acoustic cavitation Ethanol, Methanol (B129727), Deep Eutectic Solvents Shorter extraction time, reduced solvent consumption Extraction of total coumarins from Peucedanum decursivum nih.govnih.govmdpi.com
Microwave-Assisted Extraction (MAE) Microwave heating Hexane, Acetone, Methanol Rapid, efficient, lower solvent usage Extraction of furanocoumarins from Heracleum sosnowskyi vu.ltmdpi.com
Pressurized Liquid Extraction (PLE/ASE) High temperature and pressure Dichloromethane, Methanol, Petroleum Ether High efficiency, reduced solvent volume Extraction of coumarins from Peucedanum luxurians mdpi.com

| Supercritical Fluid Extraction (SFE) | Use of supercritical fluids | Supercritical CO2 | Green technology, selective extraction | Extraction of coumarins from Pterocaulon polystachyum nih.govresearchgate.net |

Chromatographic Separation and Enrichment Strategies for this compound Isolation

Following extraction, the crude extract containing this compound and a multitude of other compounds undergoes chromatographic separation to isolate the target molecule in a pure form.

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and purification of coumarins, including this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose.

In a typical RP-HPLC setup for coumarin (B35378) analysis, a C18 column is used as the stationary phase. mdpi.comnih.govnih.gov The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.gov The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the separation of compounds with a wide range of polarities. Detection is commonly performed using a Diode-Array Detector (DAD), which can acquire spectra across a range of wavelengths, aiding in the identification of different coumarins based on their characteristic UV absorption. mdpi.comnih.gov For instance, a fast HPLC separation of coumarins from Peucedanum ostruthium was achieved on an Acclaim C18 column using a mobile phase gradient of acetonitrile and water modified with 0.01% acetic acid. nih.govvscht.cz

Semi-preparative HPLC can be utilized for the final purification of this compound from fractions obtained through other chromatographic methods. nih.gov

Table 2: Typical HPLC Parameters for Coumarin Separation

Parameter Description
Stationary Phase Reversed-phase C18 column mdpi.comnih.govnih.gov
Mobile Phase Gradient of Acetonitrile/Water or Methanol/Water, often with 0.1% formic or acetic acid mdpi.comnih.gov
Flow Rate Typically 0.4 - 1.0 mL/min for analytical scale mdpi.comnih.gov
Column Temperature Often maintained at around 30-40°C mdpi.comnih.gov

| Detection | Diode-Array Detector (DAD) at wavelengths around 320-330 nm for many coumarins nih.gov |

Classical column chromatography is a fundamental and widely used method for the initial fractionation of crude plant extracts to isolate coumarins like this compound. researchgate.net

The process involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel for normal-phase chromatography. researchgate.net The crude extract, often adsorbed onto a small amount of silica gel, is then loaded onto the top of the column. A series of solvents or solvent mixtures (the mobile phase) with increasing polarity are passed through the column. Compounds in the extract separate based on their differential affinity for the stationary and mobile phases. Less polar compounds elute first with non-polar solvents, while more polar compounds are retained on the column and require more polar solvents for elution.

For the isolation of coumarins from Peucedanum verticillare, the petroleum ether and methanol extracts were subjected to column chromatography. researchgate.net The collected fractions are typically monitored by Thin-Layer Chromatography (TLC) to identify those containing the compounds of interest. Fractions with similar TLC profiles are then combined for further purification, which may involve preparative TLC or HPLC. researchgate.net In the case of P. verticillare, preparative TLC was used for further separation of the fractions obtained from column chromatography. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Umbelliferone
Nodakenin
Xanthotoxin
Bergapten
Imperatorin
Decursin
Angelicin
Psoralen
Methoxsalen
Peucedanin
8-Methoxypeucedanin
Ostruthin
Oxypeucedanin
Isoimperatorin
Osthole
Ostruthol
Esculin
cis-kellactone
Pteryxin
Epoxypteryxin
(-)-anomalin
(-)-smyrinol
3'(S),4'(S)-disenecioyloxy-3',4'-dihydroseselin
(+)-trans-khellactone

Chemical Structure Elucidation and Spectroscopic Characterization

Comprehensive Application of Advanced Spectroscopic Techniques for Structure Assignment

The foundational assignment of the atomic connectivity and molecular framework for the verticillatine alkaloids was achieved through the integrated interpretation of data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net These methods provided unambiguous evidence for the proposed structures.

NMR spectroscopy was pivotal in establishing the constitution of this compound A and this compound B. Analysis of one-dimensional (1D) ¹H- and ¹³C-NMR spectra, including DEPT-135 experiments, provided the initial count of protons and carbons and their immediate chemical environments (e.g., methyl, methylene, methine, quaternary carbons). researchgate.net

For This compound A , ¹H-NMR data revealed signals characteristic of a substituted indole (B1671886) ring, including distinct aromatic protons and an N-H group. The presence of a 6-methoxy group and a 4-prenyl (3-methylbut-2-en-1-yl) substituent was also deduced from the proton chemical shifts and coupling patterns. The ¹³C-NMR spectrum correspondingly showed 14 carbon signals, which accounted for the indole core, the methoxy (B1213986) group, and the prenyl side chain. researchgate.net

For This compound B , spectral data indicated an indole ring substituted with a 3-methylbutan-1-one group. The ¹H-NMR spectrum displayed signals for the indole protons and those of the isovaleryl side chain, while the ¹³C-NMR spectrum confirmed the presence of the carbonyl group and the aliphatic carbons of the substituent. researchgate.net

Two-dimensional (2D) NMR experiments were crucial for confirming the precise placement of these substituents and establishing the full atomic connectivity. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton spin coupling networks, confirming vicinal and geminal proton relationships within the indole ring and the aliphatic side chains of both molecules. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (typically over two to three bonds) observed in HMBC spectra were instrumental in connecting the identified structural fragments. For instance, correlations between the protons of the substituents and the carbons of the indole ring definitively established their points of attachment. researchgate.net

The detailed NMR data for this compound A and B are summarized in the tables below.

Table 1: ¹H- and ¹³C-NMR Spectroscopic Data for this compound A in CDCl₃

Position δC (ppm) δH (ppm, J in Hz)
2 124.77 7.18 (d, J=2.9)
3 101.20 6.51 (d, J=2.9)
3a 126.82 -
4 119.34 -
5 110.60 6.88 (d, J=1.7)
6 155.80 -
7 94.84 6.83 (d, J=1.7)
7a 132.84 -
1' 28.52 3.65 (d, J=7.0)
2' 122.99 5.48 (t, J=7.0)
3' 133.02 -
4' 25.86 1.83 (s)
5' 17.96 1.81 (s)
6-OCH₃ 55.88 3.88 (s)

Data sourced from Moreira et al. (2010). researchgate.net

Table 2: ¹H- and ¹³C-NMR Spectroscopic Data for this compound B in CDCl₃

Position δC (ppm) δH (ppm, J in Hz)
2 125.77 7.29 (br. s)
3 104.59 6.68 (br. s)
3a 128.40 -
4 118.89 7.42 (d, J=8.1)
5 121.78 7.69 (dd, J=8.1, 1.5)
6 130.63 -
7 113.80 8.21 (br. s)
7a 136.79 -
1' (C=O) 202.13 -
2' 52.89 2.89 (d, J=6.8)
3' 25.32 2.30 (m)
4' 22.65 1.05 (d, J=6.4)
5' 22.65 1.05 (d, J=6.4)

Data sourced from Moreira et al. (2010). researchgate.net

While High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was detailed for other compounds isolated in the same study, the molecular weights for this compound A and B were reported using Electron Ionization Mass Spectrometry (EI-MS). researchgate.net This technique provides the mass of the molecular ion (M⁺), which is fundamental for proposing a molecular formula, especially when combined with NMR data.

For This compound A , EI-MS showed a molecular ion peak at m/z 215, consistent with the molecular formula C₁₄H₁₇NO. researchgate.net

For This compound B , the molecular ion was observed at m/z 201, corresponding to the molecular formula C₁₃H₁₅NO. researchgate.net

This mass spectrometry data provided the final piece of evidence required to confirm the molecular formulas derived from the comprehensive analysis of the NMR spectra.

Biosynthetic Pathways and Enzymatic Mechanisms

Enzymatic Reaction Cascades Driving Verticillatine Biosynthesis:Information regarding the specific enzymes or enzymatic cascades involved in the biosynthesis of this compound is not present in the search results.

Due to the absence of detailed scientific data and research findings specifically on the biosynthesis of this compound, it is not possible to generate the requested article with the required depth and adherence to the provided outline and constraints.

Chemical Synthesis and Analog Design

Total Synthesis Approaches to Verticillatine and its Structural Analogs

While comprehensive total syntheses of the parent compound "this compound" are not extensively detailed in the provided literature, significant progress has been made in the synthesis of its derivatives, notably "this compound B." One reported synthetic strategy for this compound B commences with commercially available 5-bromoindole, employing halogen-metal exchange for functionalization of the indole (B1671886) core, followed by the introduction of specific side chains beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org. This compound is also recognized as part of a broader family of C-19 methyl-substituted indole alkaloids, which includes compounds like peraksine (B1174184) and macrosalhine chloride. These related alkaloids have been targets of total synthesis efforts, often utilizing established methodologies such as the Pictet–Spengler reaction acs.org. The synthesis of structurally similar alkaloids, such as Vertine, has also been accomplished, employing key transformations like Suzuki-Miyaura coupling and ring-closing metathesis researchgate.net.

Semisynthesis Strategies for Targeted Structural Modifications

Semisynthesis offers a valuable approach for accessing this compound and its analogs, particularly for performing late-stage structural modifications. This strategy is instrumental in exploring structure-activity relationships and potentially enhancing the biological properties of the natural product evitachem.com. Studies have indicated that certain synthetic protocols are amenable to the late-stage modification of complex bioactive molecules, including this compound B thieme-connect.com. Although specific details regarding the semisynthesis of this compound itself are limited in the reviewed literature, related indole alkaloids have been accessed through semisynthetic routes, such as oxidative phenolic dehydrodimerization nih.gov.

Key Synthetic Methodologies and Chemical Transformations

The construction of this compound and its analogs relies on a diverse array of sophisticated chemical transformations and synthetic methodologies.

Intramolecular Cyclization Reactions in Scaffold Construction

Intramolecular cyclization reactions are fundamental for assembling the core molecular frameworks of complex natural products like this compound. A prominent example in the synthesis of this compound B is the Nazarov-type cyclization , a reaction that typically involves the cyclization of divinyl ketones or related precursors to form cyclopentenone rings beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org. Beyond this specific application, various other intramolecular cyclization strategies, often catalyzed by transition metals or employing electrochemical methods, are broadly utilized in natural product synthesis for the efficient construction of cyclic systems organic-chemistry.orgfrontiersin.orgtcichemicals.com.

Strategic Functional Group Interconversions

Key functional group interconversions are critical for the step-by-step assembly of this compound's intricate structure. These include foundational reactions such as halogen-metal exchange , which plays a vital role in functionalizing indole precursors for the synthesis of this compound B beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org. Furthermore, the general reactivity patterns observed in alkaloids like this compound suggest that functional groups such as hydroxyls can be converted to carbonyls (ketones or aldehydes) through oxidation, and nitrogen atoms can readily participate in nucleophilic substitution reactions, thereby facilitating diverse structural modifications evitachem.com.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application is evident in the synthetic efforts related to this compound and its analogs.

Samarium Diiodide (SmI2)-Mediated Reactions: Samarium diiodide (SmI2) is a potent single-electron reducing agent that has found extensive application in the synthesis of complex molecules. It has been specifically employed in the synthesis of this compound B via the reductive dimerization of indolylbutenones beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.org. SmI2-mediated reactions are well-recognized for their capacity to forge new carbon-carbon bonds, encompassing transformations such as radical additions to alkenes/alkynes and carbonyl-alkene/alkyne couplings, making them indispensable tools for constructing cyclic frameworks nih.govrsc.org. Notably, in the context of this compound B synthesis, SmI2 was found to be ineffective for dimerization when the α,β-double bond was absent beilstein-journals.orgresearchgate.netbeilstein-journals.org.

Other Transition Metal Catalysis: While not always directly linked to this compound in the provided texts, other transition metals are integral to the synthesis of related compounds. For instance, gold catalysis is utilized in heterocycloisomerization reactions for accessing natural product scaffolds escholarship.org. Additionally, palladium catalysis is employed in Suzuki-Miyaura coupling and ring-closing metathesis reactions, which are crucial for constructing complex cyclic architectures researchgate.net. Cobalt catalysis has also been applied to intramolecular cyclization reactions tcichemicals.com.

Enantiospecific and Stereoselective Synthetic Pathways

The precise control of stereochemistry is of paramount importance in the synthesis of natural products like this compound. Although specific details pertaining to the stereoselective synthesis of the parent this compound are not extensively elaborated in the reviewed literature, the synthetic strategies employed for related indole alkaloids highlight the critical need for controlling stereocenters. For example, the synthesis of related compounds has incorporated enantiospecific total synthesis approaches acs.org and the application of stereoselective reactions, such as Nazarov-type cyclizations beilstein-journals.orgresearchgate.netbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org. However, challenges related to regioselectivity can arise in certain cyclization steps beilstein-journals.org. General methodologies for the creation of stereogenic centers, including enantioselective protonation and transition metal-mediated cyclizations, are vital for the successful construction of complex chiral molecules beilstein-journals.orgnih.gov.

Mechanistic Investigations of Biological Activity

Identification of Cellular and Molecular Targets of Verticillatine Action

The primary molecular target identified for this compound A, a prominent member of the verticilline family, is the BCL-2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3). nih.govnih.gov BNIP3 is a pro-apoptotic member of the Bcl-2 protein family that plays a crucial role in programmed cell death and mitophagy. frontiersin.org Studies have shown that this compound A markedly upregulates the expression of BNIP3 in both human hepatoma and colon carcinoma cells. nih.govnih.gov This upregulation is considered a key event in its mechanism of action. The interaction of this compound with specific cellular receptors or enzymes leads to downstream effects on gene expression and cellular metabolism. evitachem.com

The proposed mechanism for this upregulation involves the demethylation of the BNIP3 gene promoter. nih.govnih.gov The promoter region of BNIP3 is often methylated in cancer cells, which silences its expression and contributes to apoptosis resistance. nih.gov this compound A is thought to act by demethylating the promoter, thereby restoring BNIP3 expression. nih.govnih.gov This is supported by the observation that this compound A upregulates a panel of genes known to be regulated by DNA methylation. nih.govnih.gov Silencing of the BNIP3 gene was found to decrease the sensitivity of tumor cells to apoptosis induced by this compound A, confirming BNIP3 as a critical molecular target. nih.govnih.gov

Modulation of Intracellular Signaling Pathways by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways that govern cell survival, proliferation, and death.

The most significantly impacted pathway is the apoptosis signaling cascade. By upregulating the pro-apoptotic protein BNIP3, this compound A directly engages the mitochondrial (intrinsic) pathway of apoptosis. nih.govqiagen.com Elevated levels of BNIP3 can lead to changes in the mitochondrial outer membrane, promoting the release of other pro-apoptotic factors. frontiersin.orgembopress.org

Furthermore, this compound A has been shown to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govnih.gov This suggests an interaction with or modulation of the extrinsic apoptosis pathway, which is initiated by the binding of death ligands like TRAIL to their receptors on the cell surface. mdpi.com While the precise link is still under investigation, the upregulation of BNIP3 is at least partially responsible for this increased sensitivity. nih.gov

Research also points towards the involvement of pathways related to cell cycle control. In certain cancer cell lines, this compound A induces a G2 phase arrest, indicating that it modulates the activity of proteins that regulate the G2/M checkpoint, such as cyclin-dependent kinases (CDKs) and their associated cyclins. nih.govoncotarget.com

Enzyme Inhibition and Activation Studies

Currently, there is limited specific information available from the reviewed scientific literature regarding the direct inhibitory or activatory effects of purified this compound on specific enzymes. While extracts from plants containing this compound, such as Spermacoce verticillata, have been shown to inhibit enzymes like cholinesterases and tyrosinase, the studies did not isolate this compound as the sole active compound responsible for these effects. researchgate.net Therefore, a definitive profile of this compound as a specific enzyme inhibitor or activator is not yet established. General research indicates that this compound's mechanism of action may involve the inhibition of certain enzymes critical for cellular function, but detailed enzymatic assays with the purified compound are required for confirmation. evitachem.comclockss.orglibretexts.org

Effects on Cell Proliferation and Apoptosis in Diverse Cell Line Models

This compound A has demonstrated significant effects on cell proliferation and apoptosis in various cancer cell line models. It exhibits a dose-dependent inhibitory effect on the growth of cancer cells, primarily by inducing programmed cell death, or apoptosis. nih.govnih.gov

In human hepatoma HepG2 cells, this compound A was found to inhibit growth by inducing apoptosis. nih.govnih.gov This was confirmed by markers such as PARP cleavage and genomic DNA fragmentation. nih.gov

In human colon carcinoma SW620 cells, which are known to be highly resistant to therapeutic agents, this compound A not only inhibited cell growth but also induced a dramatic arrest at the G2 phase of the cell cycle. nih.govnih.gov This cell cycle arrest is a potential mechanism contributing to its anticancer effects. nih.gov Furthermore, this compound A potently sensitized these resistant cells to apoptosis induced by TRAIL. nih.govnih.gov

The table below summarizes the observed effects of this compound A on different cancer cell lines as reported in the literature.

Table 1: Effects of this compound A on Cancer Cell Lines

Cell LineCancer TypeEffect on ProliferationEffect on Cell CycleEffect on ApoptosisReference
HepG2Hepatoma (Liver Cancer)InhibitionNo significant alterationInduces apoptosis nih.govnih.gov
SW620Colon CarcinomaInhibitionG2 phase arrestInduces and sensitizes to TRAIL-induced apoptosis nih.govnih.gov

Specific In Vitro Biological Activities and Their Underlying Mechanisms

While this compound is noted for its bioactive properties, including potential antibacterial and antifungal activities, detailed in vitro studies focusing specifically on the antimicrobial efficacy of the isolated compound against a broad range of bacterial and fungal pathogens are limited in the currently available scientific literature. evitachem.com General studies on plant extracts containing alkaloids have shown antimicrobial potential, but specific data, such as minimum inhibitory concentration (MIC) values for this compound against specific pathogens, are not well-documented. nih.govnih.govtubitak.gov.tr Further research is needed to isolate this compound and systematically evaluate its spectrum of activity and mechanism of action against microbial pathogens.

The anticancer potential of this compound, particularly this compound A, has been more extensively studied in in vitro oncology models. Its primary mechanism is the induction of apoptosis and the inhibition of cell proliferation in cancer cells. nih.govnih.gov

A key aspect of its anticancer potential is its ability to overcome drug resistance. In metastatic human colon carcinoma cells (SW620), which are resistant to TRAIL-induced apoptosis, this compound A acts as a potent apoptosis sensitizer. nih.govnih.gov At concentrations as low as 10 nM, it can effectively make these resistant cells susceptible to cell death mediated by TRAIL or its agonist monoclonal antibody. nih.gov

The underlying mechanism for this sensitization and its direct apoptotic effect is the upregulation of the pro-apoptotic protein BNIP3. nih.govnih.gov By reversing the epigenetic silencing of the BNIP3 gene through promoter demethylation, this compound A restores a key pathway for initiating apoptosis. nih.govnih.gov This makes it a promising candidate for development as an adjuvant agent in cancer therapy, potentially to be used in combination with other treatments to overcome resistance. nih.gov

The table below details the in vitro anticancer findings for this compound A.

Table 2: In Vitro Anticancer Activity of this compound A

Cancer ModelCell LineKey FindingUnderlying MechanismReference
HepatomaHepG2Induces apoptosis and inhibits cell growth.Upregulation of BNIP3. nih.govnih.gov
Colon CarcinomaSW620Overcomes resistance to TRAIL-induced apoptosis.DNA methylation-dependent upregulation of BNIP3. nih.govnih.gov
Colon CarcinomaSW620Induces G2 phase cell cycle arrest.Modulation of cell cycle regulatory proteins. nih.gov

Compound Reference Table

Modulation of Cardiovascular System Physiology (e.g., Cardiotonic, Antihypertensive, Vasorelaxant Effects)

The sarpagine (B1680780) alkaloid this compound, isolated from plants of the Rauwolfia genus, has been the subject of pharmacological investigations focusing on its effects on the cardiovascular system. Research indicates that this compound possesses significant antihypertensive properties, primarily attributed to its action as a ganglionic blocker. epdf.pubresearchgate.net

Studies conducted on anesthetized animals have provided detailed insights into the hemodynamic effects of this compound. In one key study, the intravenous administration of this compound to anesthetized dogs and cats resulted in a marked and significant reduction in mean arterial pressure (MAP). cvpharmacology.comethernet.edu.etnih.gov This hypotensive effect is a central finding in the cardiovascular profile of the compound.

The mechanism underlying this blood pressure-lowering effect was further explored. This compound was found to exhibit ganglionic blocking activity. epdf.pubacs.org Ganglionic blockers act by interrupting neurotransmission at the autonomic ganglia, which are crucial relay points for both the sympathetic and parasympathetic nervous systems. cvpharmacology.comdrugbank.comwikipedia.org By inhibiting nicotinic receptors on postganglionic neurons, these agents reduce sympathetic outflow to the heart and vasculature. cvpharmacology.comwikipedia.org This leads to a decrease in heart rate and contractility, as well as vasodilation, which collectively lower systemic vascular resistance and arterial pressure. cvpharmacology.com

Investigations into the effects of this compound on cerebral circulation revealed a vasodilation effect. In anesthetized dogs and cats, this compound administration led to a significant decrease in cerebrovascular resistance (CVR). nih.gov This reduction in resistance resulted in an increase in cerebral blood flow (CBF) in dogs, while it remained unchanged in cats. nih.gov These findings suggest that this compound may improve cerebral circulation, a potentially beneficial effect for hypertensive conditions. nih.gov The observed vasodilation is consistent with its proposed ganglionic blocking mechanism. epdf.pubnih.gov

Clinical application of this compound in treating severe cases of hypertension has been reported to yield significant therapeutic effects with few side effects. epdf.pub

Table 1: Summary of Investigated Cardiovascular Effects of this compound

Biological Effect Experimental Model Key Findings Proposed Mechanism of Action Reference
Antihypertensive Anesthetized dogs and cats Significant reduction in mean arterial pressure (MAP). Ganglionic blocking activity. cvpharmacology.com, epdf.pub, nih.gov
Vasorelaxant Anesthetized dogs and cats Significant reduction in cerebrovascular resistance (CVR). Vasodilation effect. nih.gov
Hemodynamic (Cardiac) Anesthetized dogs and cats Studied effects on cardiac hemodynamics. Ganglionic blocking activity reduces sympathetic outflow to the heart. cvpharmacology.com, ethernet.edu.et
Hemodynamic (Cerebral) Anesthetized dogs and cats Increased cerebral blood flow (CBF) in dogs; unaltered in cats. Improvement of cerebral circulation. nih.gov

Other Investigated Bioactivities (e.g., Antioxidant, Antiparasitic)

Beyond its well-documented cardiovascular effects, this compound has been noted for other potential biological activities, although these are less extensively characterized in publicly available research.

Some commercial suppliers of chemical compounds have mentioned that this compound has been studied for potential antibacterial, antifungal, and anticancer activities, with some sources noting antimicrobial and cytotoxic effects. wikipedia.orgresearchgate.net However, detailed, peer-reviewed research studies substantiating these claims and elucidating the mechanisms are not widely available. It is noteworthy that other alkaloids from the Rauwolfia genus, such as reserpine (B192253) and those from Rauwolfia caffra, have been investigated for their cytotoxic and antimicrobial properties. researchgate.netnih.gov For instance, certain indole (B1671886) alkaloids from R. caffra showed moderate antibacterial activity against Salmonella sp. and were characterized as weak apoptosis inducers in a human colon carcinoma cell line. researchgate.net

Regarding antioxidant and antiparasitic activities, there is a paucity of specific data for the sarpagine alkaloid this compound. While extracts from plants containing this compound, such as Rauwolfia species, have been traditionally used for various ailments and have been explored for such properties, the specific contribution of this compound to these effects is not established. researchgate.netstmjournals.com For example, a study on compounds isolated from Rauwolfia caffra found that the crude extract and certain fractions displayed antioxidant and antiparasitic (antitrypanosomal) activities. nih.gov However, the study identified another alkaloid, spegatrine, as a main antioxidant compound, while the major constituent raucaffricine was inactive. nih.gov Similarly, various sarpagine-type alkaloids have been evaluated for a range of bioactivities, but specific data for this compound in these assays are not consistently reported. ethernet.edu.et

Therefore, while the broader class of Rauwolfia alkaloids demonstrates a wide spectrum of biological effects, dedicated studies on the antioxidant and antiparasitic properties of purified this compound are not prominent in the current scientific literature.

Structure Activity Relationship Sar Studies of Verticillatine Derivatives

Elucidation of Pharmacophoric Features Essential for Biological Potency

The foundation of SAR studies lies in identifying the "pharmacophore"—the essential three-dimensional arrangement of functional groups and structural features necessary for a molecule to exert a specific biological effect taylorandfrancis.comunina.it. For compounds like Verticillatine, which are indole (B1671886) alkaloids, understanding these pharmacophoric elements is critical for predicting and enhancing their bioactivity. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for elucidating the precise molecular structure of this compound and its potential derivatives researchgate.netevitachem.com. These techniques provide detailed information about the arrangement of atoms, functional groups, and stereochemistry, which are all vital components of a pharmacophore.

Based on its classification as an indole alkaloid and its reported bioactivities, potential pharmacophoric features of this compound may include:

The Indole Ring System: The core indole nucleus is a common motif in many biologically active alkaloids and often plays a role in binding to biological targets through π-π interactions or hydrogen bonding.

Stereochemistry and Conformation: The three-dimensional shape and the spatial orientation of these functional groups are paramount. Subtle changes in stereochemistry or the flexibility of certain parts of the molecule can lead to significant differences in biological activity.

Impact of Specific Structural Modifications on Bioactivity Profiles

Structure-activity relationship studies systematically modify a lead compound's structure to understand how these changes affect its biological activity. For this compound, this would involve altering specific parts of its molecular architecture, such as the indole ring, the attached side chains, or functional groups, and then evaluating the resulting derivatives for enhanced or altered antibacterial, antifungal, or anticancer properties evitachem.com.

While specific experimental data for this compound derivatives is limited, general SAR principles for alkaloids suggest that modifications could impact bioactivity in several ways:

Substitutions on the Indole Ring: Introducing or altering substituents on the aromatic indole core can modulate electronic properties and steric bulk, potentially affecting target binding. For example, adding electron-donating or withdrawing groups could alter the reactivity or binding affinity.

Modification of Side Chains: Changes to the length, branching, or functionalization of alkyl or other side chains attached to the indole nucleus can influence lipophilicity, solubility, and interactions with hydrophobic pockets in biological targets.

Alteration of Functional Groups: Modifying or replacing existing functional groups (e.g., converting a methoxy (B1213986) group to a hydroxyl group, or esterifying a potential hydroxyl group) can dramatically change polarity, hydrogen bonding capabilities, and metabolic stability.

The following table illustrates a conceptual framework for how SAR data for this compound derivatives might be presented, demonstrating the potential impact of hypothetical structural modifications on its bioactivities.

Structural Modification (Hypothetical)Target Bioactivity (e.g., Antibacterial Potency)Hypothetical Effect on ActivityNotes on Pharmacophore Element Impact
Methylation at position C-5 of indole ringAntibacterial PotencyIncreased PotencyModifies electronic distribution of the indole ring.
Addition of a hydroxyl group to the side chainAnticancer EfficacyNo Significant ChangeMay affect solubility and membrane permeability.
Removal of the methoxy group at position C-6Antifungal ActivityDecreased ActivitySuggests the methoxy group is crucial for fungal target interaction.
Lengthening of the alkyl side chain by two carbonsAntibacterial PotencyReduced PotencyIncreased steric bulk may hinder binding to the bacterial target.
Introduction of a ketone functionality on the side chainAnticancer EfficacyEnhanced EfficacyPotential for new hydrogen bonding interactions.

Comparative Analysis of Monomeric Versus Dimeric this compound Analogs

Based on the available scientific literature, there is no documented research or evidence pertaining to the existence or study of monomeric versus dimeric forms of this compound or its analogs. Studies investigating monomeric and dimeric states have primarily focused on proteins, such as the SARS-CoV-2 nucleocapsid protein or main protease, where dimerization plays a significant role in their biological function biorxiv.orgnih.govscienceopen.comnih.govresearchgate.net. For this compound, which is a small molecule alkaloid, the concept of monomeric versus dimeric forms in a similar biological context is not applicable based on current understanding. Therefore, a comparative analysis of monomeric versus dimeric this compound analogs cannot be provided.

Advancements in Chemical Biology and Bioengineering of Verticillatine

Rational Design and Synthesis of Verticillatine Derivatives for Enhanced Efficacy and Selectivity

The rational design and synthesis of this compound derivatives represent a key strategy for improving its biological activity and targeting specific pathways. This involves understanding the structure-activity relationships (SAR) of this compound and systematically modifying its chemical structure to achieve enhanced efficacy and selectivity. Research in this area aims to create analogs with superior pharmacological profiles or novel biological functions. For instance, studies have explored the synthesis of this compound B, indicating an interest in creating specific derivatives through well-defined chemical pathways beilstein-journals.orgbeilstein-journals.org. The development of new synthetic methodologies, such as those involving Nazarov-type cyclization, has been employed in the synthesis of this compound B, demonstrating a focus on precise chemical construction beilstein-journals.orgbeilstein-journals.org. While specific details on SAR studies for this compound itself are not extensively detailed in the provided snippets, the general approach in medicinal chemistry involves creating libraries of derivatives and testing their biological activities to identify key structural features responsible for efficacy and selectivity.

Biosynthetic Engineering Strategies for Optimized Production or Novel Analog Generation

Biosynthetic engineering offers a powerful avenue for producing this compound and generating novel analogs by leveraging biological systems. This field involves manipulating the natural biosynthetic pathways of organisms to increase the yield of the target compound or to produce modified versions. For example, the identification and characterization of the verticillin (B84392) biosynthetic gene cluster (ver) in Clonostachys rogersoniana have been crucial for understanding its natural production nih.gov. Disruption of the verP gene within this cluster led to a complete abolition of verticillin production, which could be restored by reintroducing the wild-type gene, validating its role in biosynthesis nih.gov. This work highlights the potential for genetic engineering to control and optimize the production of such complex molecules. Furthermore, metabolic engineering, which involves optimizing genetic and regulatory processes within cells to increase the production of a specific substance, is a recognized strategy for enhancing secondary metabolite production mdpi.comwikipedia.orgnih.govnih.govijoear.com. By modifying key enzymes or blocking competing pathways, metabolic engineering can redirect cellular resources towards this compound synthesis mdpi.comwikipedia.orgnih.govnih.govijoear.com.

Chemoenzymatic Approaches in this compound Research

Chemoenzymatic synthesis combines the strengths of both chemical synthesis and enzymatic catalysis, offering precise control and efficiency in creating complex molecules like this compound. This approach leverages the high selectivity and mild reaction conditions of enzymes, often integrated with traditional chemical steps. While direct examples of chemoenzymatic synthesis specifically for this compound are not explicitly detailed in the provided search results, the broader field of chemoenzymatic synthesis of natural products is well-established and offers a relevant framework mdpi.comucdavis.edunih.gov. Enzymes are recognized as valuable biocatalysts for performing chemical transformations, particularly those requiring high selectivity, such as stereoselective reactions researchgate.netnagoya-u.jpnih.govnih.govmdpi.commdpi.com. The ability of enzymes to catalyze specific modifications or build complex molecular architectures makes them ideal partners in chemoenzymatic strategies. For instance, the synthesis of complex carbohydrate analogs using chemoenzymatic synthons demonstrates how chemical synthesis can provide a starting point for enzymatic elaboration, expanding the range of accessible products ucdavis.edu. Similarly, the modification of natural products using enzymes can lead to novel derivatives with altered properties mdpi.comnih.gov. The general principles of biocatalysis and enzymatic modification are highly applicable to the research and development of this compound and its analogs.

Future Research Directions and Emerging Applications

Exploration of Novel Verticillatine Chemotypes from Underexplored Natural Sources

The discovery of new this compound analogs with potentially improved therapeutic properties is a significant area of future research. Historically, Verticillatines have been isolated from various fungal species, including those found in marine environments. nih.govnih.govnih.gov Underexplored ecological niches, such as endophytic fungi residing within medicinal plants, extremophilic fungi from environments with high pressure, temperature, or salinity, and fungi from unique marine habitats, represent promising reservoirs for novel this compound chemotypes.

Potential SourceRationale for Exploration
Endophytic FungiCo-evolution with host plants may have driven the production of unique secondary metabolites with specialized biological activities.
Extremophilic FungiAdaptation to harsh conditions may lead to the biosynthesis of structurally novel and stable compounds.
Marine-derived FungiThe marine environment is a rich source of biodiversity, and its associated fungi are known to produce a wide array of bioactive natural products. nih.govmdpi.com
Symbiotic FungiInteractions with other organisms, such as insects or plants, can induce the production of unique secondary metabolites.

The exploration of these untapped resources, coupled with advanced screening techniques, could lead to the identification of this compound derivatives with enhanced efficacy, reduced toxicity, or novel mechanisms of action.

Unveiling Undiscovered Biosynthetic Pathways and Enzymatic Machinery

While the biosynthetic gene cluster for verticillins has been identified, the precise enzymatic steps involved in the intricate assembly of the this compound scaffold remain to be fully elucidated. nih.gov Future research will focus on characterizing the functions of the individual enzymes within this cluster and identifying any additional enzymes that may be involved in tailoring the core structure.

Key research questions in this area include:

What are the specific roles of the various oxidoreductases, methyltransferases, and other tailoring enzymes in the biosynthetic pathway?

How is the characteristic epidithiodioxopiperazine bridge formed and installed onto the diketopiperazine core?

What are the mechanisms that control the dimerization of the monomeric precursors to form the final this compound structure?

Understanding the complete biosynthetic pathway will not only provide fundamental insights into the biochemistry of these complex molecules but also open up avenues for biosynthetic engineering to produce novel, non-natural this compound analogs.

Development of Advanced Synthetic Methodologies for Architecturally Complex this compound Scaffolds

The total synthesis of this compound and its analogs presents a formidable challenge to synthetic organic chemists due to their complex, sterically congested, and sensitive structures. nih.govnih.gov While the first total synthesis of (+)-11,11'-dideoxyverticillin A has been achieved, the development of more efficient and versatile synthetic strategies is crucial for accessing a wider range of analogs for structure-activity relationship (SAR) studies. nih.govnih.gov

Future synthetic efforts will likely focus on:

Novel Cyclization Strategies: Developing new methods for the construction of the intricate polycyclic core of this compound.

Stereoselective Control: Devising highly stereoselective reactions to control the numerous chiral centers within the molecule.

Late-Stage Functionalization: Creating methods to introduce diversity at various positions on the this compound scaffold in the final steps of the synthesis.

Biomimetic Synthesis: Drawing inspiration from the natural biosynthetic pathway to design more efficient and elegant synthetic routes. youtube.com

These advancements will be instrumental in providing a sustainable supply of Verticillatines for further biological evaluation and in generating a library of analogs to probe their biological targets.

Comprehensive Mechanistic Elucidation of Identified Biological Actions

Verticillin (B84392) A has been identified as a potent inhibitor of histone methyltransferases (HMTs), which play a crucial role in epigenetic regulation. google.com This inhibition is believed to be a key contributor to its anticancer activity. However, a more comprehensive understanding of its mechanism of action is needed.

Future research in this area will aim to:

Identify the specific HMTs that are most potently and selectively inhibited by this compound.

Elucidate the downstream effects of HMT inhibition on gene expression and cellular signaling pathways.

Investigate other potential molecular targets of this compound that may contribute to its biological activity.

Explore the role of this compound in inducing oxidative stress and DNA damage in cancer cells.

A deeper understanding of these mechanisms will be critical for identifying predictive biomarkers of response to this compound and for designing rational combination therapies.

Biological ActionPotential Mechanism
Anticancer ActivityInhibition of histone methyltransferases, induction of apoptosis, generation of reactive oxygen species. google.com
Antifungal ActivityDisruption of cell wall integrity, inhibition of essential metabolic pathways.
Insecticidal ActivityNeurotoxicity, disruption of developmental processes.

Strategic Development of this compound as a Lead Compound for Preclinical Discovery

The potent in vitro and in vivo anticancer activity of this compound makes it an attractive lead compound for the development of new cancer therapeutics. However, challenges such as poor solubility and potential toxicity need to be addressed through a strategic preclinical development program.

Key aspects of this development will include:

Lead Optimization: Synthesizing and evaluating a diverse library of this compound analogs to improve potency, selectivity, and pharmacokinetic properties.

Formulation Development: Designing novel drug delivery systems, such as nanoparticles, to enhance the solubility and bioavailability of this compound.

In Vivo Efficacy Studies: Conducting rigorous testing in relevant animal models of cancer to establish the therapeutic potential of lead candidates.

Toxicology and Safety Pharmacology: Performing comprehensive studies to assess the safety profile of optimized this compound derivatives.

A systematic and multidisciplinary approach will be essential to advance this compound-based drug candidates toward clinical trials.

Prospective Applications in Sustainable Agriculture as Biocontrol Agents

Preliminary studies have indicated that this compound derivatives possess antifungal activity against plant pathogens. This opens up the exciting possibility of developing this compound-based biofungicides for use in sustainable agriculture. basf.comnih.gov

Future research in this area will focus on:

Screening for Broad-Spectrum Activity: Evaluating the efficacy of this compound and its analogs against a wide range of economically important plant pathogens.

Investigating the Mode of Action: Determining the mechanisms by which this compound inhibits fungal growth and development.

Field Trials: Conducting field studies to assess the effectiveness of this compound-based formulations under real-world agricultural conditions.

Environmental Impact Assessment: Evaluating the environmental fate and non-target effects of this compound to ensure its safety and sustainability as a biocontrol agent.

The development of this compound-based biofungicides could provide a valuable new tool for integrated pest management and contribute to a more sustainable and environmentally friendly food production system.

Q & A

Q. How can Verticillatine be reliably synthesized and characterized in laboratory settings?

Category: Fundamental Synthesis & Characterization To synthesize this compound, follow a stepwise protocol:

  • Synthetic Route Design : Use retrosynthetic analysis to identify feasible pathways, prioritizing stereochemical fidelity. Validate intermediates via NMR (¹H, ¹³C) and mass spectrometry .
  • Purity Assurance : Employ HPLC with UV/Vis or MS detection to confirm purity (>95%). For novel derivatives, include elemental analysis .
  • Structural Confirmation : Combine X-ray crystallography (for crystalline forms) and 2D NMR (COSY, HSQC) to resolve complex stereochemistry .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Category: Initial Bioactivity Profiling Prioritize target-specific assays:

  • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based or colorimetric) with positive/negative controls. Calculate IC₅₀ values via nonlinear regression .
  • Cytotoxicity Screening : Apply MTT/WST-1 assays on cell lines (e.g., cancer vs. non-cancerous), normalizing results to cell count and viability controls .
  • Data Reporting : Tabulate results with mean ± SEM and p-values (ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action across studies be resolved?

Category: Data Contradiction Analysis Address discrepancies systematically:

  • Experimental Replication : Standardize conditions (e.g., cell culture media, compound solubility protocols) to isolate variables .
  • Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify off-target effects or pathway crosstalk .
  • Meta-Analysis : Pool data from independent studies using random-effects models to assess heterogeneity (I² statistic) .

Q. What computational strategies predict this compound’s binding affinity to understudied targets?

Category: Predictive Modeling Leverage in silico tools:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling. Validate with MD simulations (≥100 ns) to assess binding stability .
  • Pharmacophore Modeling : Generate ligand-based models from known active analogs and screen virtual libraries (e.g., ZINC20) .
  • Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data .

Q. How can the ecological impact of this compound be assessed in non-target organisms?

Category: Environmental Toxicology Adopt tiered testing:

  • Acute Toxicity : Follow OECD Guidelines 201 (algae), 202 (daphnia), and 203 (fish) for LC₅₀/EC₅₀ determination .
  • Chronic Exposure : Use microcosm/mesocosm models to study bioaccumulation and trophic transfer .
  • Data Interpretation : Apply hazard quotients (HQ = exposure/toxicity threshold) to prioritize risks .

Methodological Guidance

Q. What statistical approaches are optimal for dose-response studies of this compound?

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism). Report R² and confidence intervals .
  • Benchmarking : Compare EC₅₀ values across assays via paired t-tests with Bonferroni correction .

Q. How should researchers design studies to ensure reproducibility of this compound’s effects?

  • Blinding & Randomization : Assign treatment groups using block randomization. Include vehicle and reference compound controls .
  • Open Data : Share raw spectra, chromatograms, and code via repositories like Zenodo or GitHub .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verticillatine
Reactant of Route 2
Verticillatine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.